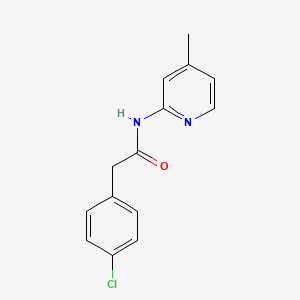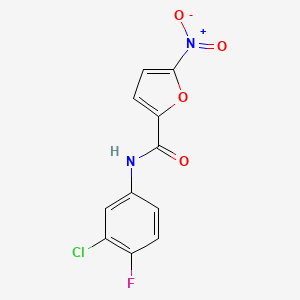![molecular formula C22H19N3O B5532631 2-{4-[(2-phenylethyl)amino]-2-quinazolinyl}phenol](/img/structure/B5532631.png)
2-{4-[(2-phenylethyl)amino]-2-quinazolinyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(2-phenylethyl)amino]-2-quinazolinyl}phenol is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of quinazolinone derivatives and possesses a unique chemical structure that makes it a potential candidate for various applications.
科学的研究の応用
Medicinal Chemistry
The 2-phenethylamine motif plays a crucial role in medicinal chemistry. It is widely present in nature, from simple open-chain structures to more complex polycyclic arrangements. Notably, endogenous catecholamines like dopamine, norepinephrine, and epinephrine contain this motif and are essential for dopaminergic neurons, influencing voluntary movement, stress response, and mood . Researchers have explored modified 2-phenethylamines, including derivatives with aliphatic chains, aromatic rings, or carboxylic acids, for potential therapeutic targets . Additionally, the recreational use of alkaloids incorporating this moiety (“designer drugs”) has raised interest in understanding their pharmacological effects .
Anti-Cancer Activity
Recent investigations have revealed promising anti-cancer properties associated with 2-phenethylamine derivatives. For instance, compounds like (E)-5-(3-(4-chlorophenyl)acryloyl)-2-methoxybenzenesulfonamide and (E)-N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-(3-(4-chlorophenyl)acryloyl)-2-methoxybenzenesulfonamide demonstrated potent anti-cancer activity against various cell lines, including HCT-116 .
Ligands and Receptor Binding
Researchers have explored 2-phenethylamines as ligands for various receptors, including adrenoceptors, dopamine receptors (DAT), serotonin receptors (5-HT), monoamine oxidase (MAO), peroxisome proliferator-activated receptors (PPAR), and sigma receptors. Understanding their binding profiles and selectivity is crucial for drug development .
Carbonyl Anhydrase Inhibition
The 2-phenethylamine scaffold has been investigated for its potential as a carbonyl anhydrase inhibitor. These enzymes play essential roles in physiological processes, and inhibiting them may have therapeutic implications .
TAAR1 Agonism
Trace amine-associated receptor 1 (TAAR1) is involved in neurotransmitter regulation. Some 2-phenethylamines act as TAAR1 agonists, affecting neurotransmission and potentially influencing mood and behavior .
作用機序
Target of Action
For instance, compounds containing a phenylethylamine moiety, such as this one, are known to interact with trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .
Mode of Action
Based on its structural similarity to phenylethylamine, it may act as a central nervous system stimulant, regulating monoamine neurotransmission .
Biochemical Pathways
Phenylethylamine, a structurally similar compound, is known to be involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic compounds .
Pharmacokinetics
Phenylethylamine, a structurally similar compound, is known to be metabolized primarily by monoamine oxidase b (mao-b) and other enzymes .
Result of Action
Phenylethylamine, a structurally similar compound, is known to act as a central nervous system stimulant .
特性
IUPAC Name |
2-[4-(2-phenylethylamino)quinazolin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c26-20-13-7-5-11-18(20)22-24-19-12-6-4-10-17(19)21(25-22)23-15-14-16-8-2-1-3-9-16/h1-13,26H,14-15H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOBBSDPIQFRNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(2-Phenylethyl)amino]quinazolin-2-yl}phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5532548.png)


![2-cyclopropyl-8-[4-(4-methoxyphenyl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5532569.png)
![N-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetyl}glycine](/img/structure/B5532572.png)
![3-(4-fluorophenyl)-4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazole](/img/structure/B5532573.png)
![(3S*,4R*)-1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5532580.png)
![4-chloro-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5532597.png)
![4-methyl-N'-[4-(3-thietanyloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5532600.png)

![1-[(dimethylamino)sulfonyl]-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-3-piperidinecarboxamide](/img/structure/B5532615.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5532625.png)

![3,4-dimethoxy-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5532635.png)